(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O/c1-14-24-18-7-2-3-8-19(18)26(14)13-15-9-11-25(12-10-15)21(27)20-16(22)5-4-6-17(20)23/h2-8,15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXMTQDWWGOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone , often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a 2,6-difluorophenyl moiety linked to a piperidine ring that is further substituted with a benzo[d]imidazole unit. This structural arrangement is significant as it enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, compounds containing the benzimidazole scaffold have shown promising results against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for mitosis. Specifically, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-468 .
A notable study reported that a similar benzimidazole derivative exhibited an IC50 of 0.15 µM against A549 lung cancer cells, showcasing its potency compared to standard chemotherapeutics .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of benzimidazole could significantly inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One derivative showed an IC50 of 0.86 µM for NO and 1.87 µM for TNF-α inhibition, indicating strong anti-inflammatory effects .
In vivo studies further confirmed its efficacy, where the compound outperformed ibuprofen in reducing inflammation in mouse models .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The biological activity of (2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone can be attributed to several mechanisms:
- Tubulin Inhibition : The compound's ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation : The inhibition of NO and TNF-α production suggests that the compound may modulate inflammatory pathways by affecting NF-κB signaling.
- Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function contributes to its antimicrobial efficacy.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The presence of the benzimidazole unit in the compound can enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can target specific pathways involved in cancer cell proliferation and survival, making them promising candidates for further development in oncology .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzimidazoles are known for their effectiveness against a range of bacterial and fungal pathogens. The difluorophenyl group may enhance lipophilicity, improving the compound's ability to penetrate microbial membranes . Clinical studies have documented the efficacy of related compounds in treating infections caused by resistant strains of bacteria.
Neurological Applications
Recent studies have explored the neuroprotective effects of benzimidazole derivatives. The compound may exhibit properties that protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Case Study 1: Anticancer Efficacy
In a controlled study investigating the anticancer effects of related benzimidazole compounds, researchers found that these compounds significantly reduced tumor size in xenograft models. The study highlighted the importance of structural modifications, such as the incorporation of difluorophenyl groups, which enhanced potency against various cancer cell lines .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial effectiveness of derivatives similar to (2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone against multi-drug resistant strains. Results indicated a notable reduction in bacterial counts, supporting further investigation into its use as a therapeutic agent for resistant infections .
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective properties of benzimidazole derivatives revealed promising results. The study demonstrated that these compounds could significantly reduce neuronal death induced by toxic agents in vitro. This suggests potential for developing treatments aimed at neurodegenerative conditions .
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone
This compound () shares the 2,6-difluorophenyl methanone core but substitutes the benzimidazole-piperidine unit with a brominated pyrazole ring. Key differences include:
- Heterocyclic Core: Pyrazole vs. benzimidazole.
- Substituents : The bromine atom in the pyrazole derivative introduces steric bulk and electrophilic reactivity, whereas the methyl group on the benzimidazole in the target compound may enhance lipophilicity.
- Synthesis: The pyrazole derivative crystallized via slow ethanol evaporation , contrasting with the target compound’s hypothetical synthesis (likely requiring multi-step condensation and cyclization ).
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles
These derivatives () share the benzimidazole scaffold but lack the piperidine spacer and difluorophenyl methanone group.
Functional Implications
- Bioactivity : Benzimidazole derivatives (e.g., ) often exhibit kinase or protease inhibition, whereas pyrazole analogues () are explored in agrochemicals. The target compound’s piperidine spacer may facilitate CNS penetration, unlike the bulkier pyrazole derivative.
- Solubility : The piperidine group in the target compound could improve aqueous solubility relative to the brominated pyrazole analogue, which is more lipophilic.
- Stability : Fluorine atoms in both compounds enhance metabolic stability, but the pyrazole’s bromine may confer susceptibility to nucleophilic substitution.
Q & A
Q. Optimization strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., hexane/EtOAc gradients) .
- Use NMR spectroscopy to confirm intermediate purity and avoid side products like over-alkylation .
Advanced Question: How can computational chemistry tools resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological activity (e.g., varying IC₅₀ values across studies) may arise from conformational flexibility or differential binding modes. Methodological approaches include:
- Molecular docking : Simulate interactions with proposed targets (e.g., histamine receptors) using software like AutoDock Vina. Compare binding energies of different conformers to identify dominant bioactive poses .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in aqueous environments over 100+ ns trajectories to validate docking results .
- Free-energy perturbation (FEP) : Quantify binding affinity differences caused by subtle structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) .
Case study : reports a related imidazo[1,2-a]pyridine derivative with conflicting enzyme inhibition data. MD simulations revealed that protonation states of the imidazole ring under varying pH conditions altered binding pocket interactions, explaining the discrepancies.
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzo[d]imidazole and piperidine moieties. For example, the methyl group on the imidazole appears as a singlet near δ 2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~410–430 g/mol) and detect isotopic patterns (e.g., chlorine/bromine adducts) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient; monitor UV absorption at 254 nm for aromatic systems .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Answer:
SAR strategies focus on modifying three regions:
- Benzo[d]imidazole core : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance metabolic stability .
- Piperidine linker : Replace the methylene group with a sulfonamide to improve solubility and reduce off-target interactions .
- Difluorophenyl moiety : Substitute fluorine with a methoxy group to modulate π-π stacking in hydrophobic binding pockets .
Q. Experimental validation :
- Synthesize derivatives using parallel combinatorial chemistry .
- Test against primary and counter-targets (e.g., kinases, GPCRs) to quantify selectivity ratios .
Basic Question: What are the stability considerations for this compound under different storage conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for aryl ketones) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the difluorophenyl group .
- Hydrolytic stability : Test in buffered solutions (pH 1–10) via HPLC; the piperidine-amide bond is prone to hydrolysis under acidic conditions .
Advanced Question: How can researchers address conflicting data on this compound’s environmental fate in ecotoxicology studies?
Answer:
Contradictions in biodegradation or bioaccumulation data require:
- Standardized OECD 307 tests : Measure half-life in soil/water systems under controlled pH and microbial activity .
- QSAR modeling : Predict logP (octanol-water partition coefficient) and BCF (bioconcentration factor) using software like EPI Suite. Compare with experimental values to identify outliers .
- Metabolite profiling : Use LC-MS/MS to track transformation products (e.g., hydroxylated or cleaved derivatives) that may contribute to toxicity .
Basic Question: What synthetic challenges arise during scale-up, and how can they be mitigated?
Answer:
- Low yields in acylation : Replace DCC with EDC·HCl to minimize side reactions and simplify purification .
- Purification bottlenecks : Use flash chromatography with gradients (e.g., 20–70% EtOAc/hexane) or recrystallization from ethanol/water .
- Exothermic reactions : Implement temperature-controlled reactors (-10°C to 5°C) for imidazole alkylation to prevent runaway reactions .
Advanced Question: What mechanistic hypotheses explain this compound’s dual activity against unrelated biological targets?
Answer:
Dual activity (e.g., antimicrobial and anticancer) may involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
